molecular formula C8H8BF3O3 B1591076 (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid CAS No. 871125-69-8

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid

Cat. No. B1591076
M. Wt: 219.96 g/mol
InChI Key: SGJHUHAGELVQDV-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4,6-trifluorophenylboronic acid is a boronic acid derivative with the empirical formula C8H8BF3O3 . It has a molecular weight of 219.95 . This compound is a solid and has a melting point of 119-123 °C .


Molecular Structure Analysis

The SMILES string for 3-Ethoxy-2,4,6-trifluorophenylboronic acid is CCOc1c(F)cc(F)c(B(O)O)c1F . The InChI string is 1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including 3-Ethoxy-2,4,6-trifluorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

3-Ethoxy-2,4,6-trifluorophenylboronic acid is a solid compound with a melting point of 119-123 °C . It has an empirical formula of C8H8BF3O3 and a molecular weight of 219.95 .

Scientific Research Applications

Catalysis and Organic Synthesis

Boronic acids are pivotal in various catalytic and synthetic applications. They are known for their role in catalyzing hydrometallation reactions, alkylations, and aldol-type reactions . For instance, tris(pentafluorophenyl)borane, a strong boron Lewis acid, has demonstrated its versatility beyond olefin polymerization catalysis to include applications in organic and organometallic chemistry, catalyzing tautomerizations and enabling unusual reactions of early metal acetylide complexes (Erker, 2005). Similarly, boronic acids have been highlighted for their expanding role in borylation chemistry , showcasing their utility in a wide range of reactions from hydrogenation to frustrated Lewis pair (FLP) chemistry (Lawson & Melen, 2017).

Material Science and Coordination Chemistry

In material science and coordination chemistry, boronic acids interact with various compounds, forming complexes that can have unique properties and applications. The strong Lewis acid tris(pentafluorophenyl)boron reacts with nitrogen-containing Lewis bases to produce B-N coordination adducts, which have shown potential in stabilizing uncommon coordination geometries of carbon and acting as active catalysts for olefin polymerization (Focante et al., 2006).

Fluorescence and Sensing

Boronic acids have been leveraged in the development of fluorescent chemosensors, highlighting their capability to detect biologically active substances essential for disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2- or 1,3-diols forms cyclic esters, serving as a reporter mechanism in fluorescent sensors for probing carbohydrates and other bioactive substances (Huang et al., 2012).

Safety And Hazards

This compound may cause skin and eye irritation, and it may be harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

(3-ethoxy-2,4,6-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-2-15-8-5(11)3-4(10)6(7(8)12)9(13)14/h3,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJHUHAGELVQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584707
Record name (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid

CAS RN

871125-69-8
Record name B-(3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethoxy-2,4,6-trifluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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